(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride
Beschreibung
(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride (CAS 138972-87-9) is a specialized organic compound with the molecular formula C₄H₃ClN₂O₂ and a molecular weight of 146.53 g/mol. Its structure features an isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) linked to a chloroimidoyl group and an N-hydroxy substituent in the (Z)-configuration . Key identifiers include:
- InChIKey:
GJODADTUHMTPDI-XQRVVYSFSA-N - SMILES: C1=CON=C1C(=NO)Cl
The compound’s reactivity is influenced by the electron-withdrawing isoxazole ring and the polarizable chlorine atom, making it a candidate for nucleophilic substitution or condensation reactions. Its stability in solvents like acetone-water mixtures may be inferred from solvolysis studies of structurally related compounds .

Eigenschaften
Molekularformel |
C4H3ClN2O2 |
|---|---|
Molekulargewicht |
146.53 g/mol |
IUPAC-Name |
(3Z)-N-hydroxy-1,2-oxazole-3-carboximidoyl chloride |
InChI |
InChI=1S/C4H3ClN2O2/c5-4(6-8)3-1-2-9-7-3/h1-2,8H/b6-4- |
InChI-Schlüssel |
GJODADTUHMTPDI-XQRVVYSFSA-N |
Isomerische SMILES |
C1=CON=C1/C(=N/O)/Cl |
Kanonische SMILES |
C1=CON=C1C(=NO)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride typically involves the reaction of isoxazole derivatives with carbimidoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbimidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism of action of (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biomolecules, while the carbimidoyl chloride group can undergo nucleophilic attack, leading to covalent modifications. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Comparisons
The table below contrasts (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride with two classes of related compounds: sulfonyl chlorides (e.g., 4-Z-2,6-dimethylbenzene sulfonyl chloride) and imidoyl chlorides (e.g., benzimidoyl chloride).
Key Observations :
Kinetic and Solvolysis Behavior
Evidence from solvolysis studies of 4-Z-2,6-dimethylbenzene sulfonyl chloride in acetone-water (Figure 11, ) reveals a linear free-energy relationship (LFER) governed by Y-values, indicative of an SN1-like mechanism with partial charge development. By contrast, (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride likely undergoes bimolecular nucleophilic substitution (SN2) due to its smaller steric profile and polarizable chlorine.
Environmental and Stability Considerations
While simulated chloride concentration models (e.g., Figure 12, ) focus on environmental chloride mobility, they indirectly highlight the persistence of chlorinated organics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
